1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiazole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide involves multiple steps, typically starting with the construction of the pyrrolidine ring. The synthetic route often includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Thiazole Ring: The thiazole ring can be synthesized by reacting appropriate thioamide and α-haloketone derivatives.
Attachment of the Pyridine Ring: The pyridine ring is introduced through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: The compound is used to investigate biological pathways and molecular targets due to its ability to interact with various enzymes and receptors.
Industrial Applications: It is explored for its use in the synthesis of other complex organic molecules and as a building block in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell receptors, inducing apoptosis.
Comparison with Similar Compounds
1-methanesulfonyl-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2,5-diones and pyrrolizines, which also feature the pyrrolidine ring, but differ in their biological activities and applications.
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazolidinediones, which are used in the treatment of diabetes.
Pyridine Derivatives: Compounds like nicotinamide and pyridoxine, which are essential vitamins with distinct biological roles.
The uniqueness of this compound lies in its combined structural features and the resulting diverse biological activities.
Properties
IUPAC Name |
1-methylsulfonyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S2/c1-23(20,21)18-8-4-6-12(18)13(19)17-14-16-11(9-22-14)10-5-2-3-7-15-10/h2-3,5,7,9,12H,4,6,8H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBXENHIXYJBHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC1C(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.